
o-Veratroin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Veratroin: is an organic compound belonging to the class of aromatic ethers It is characterized by the presence of two methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Methylation of Guaiacol: One of the common methods to synthesize o-Veratroin involves the methylation of guaiacol (2-methoxyphenol). This reaction typically uses dimethyl sulfate or methyl iodide as the methylating agents in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrially, this compound can be produced through the catalytic methylation of guaiacol using methanol in the presence of a suitable catalyst like copper or palladium. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: o-Veratroin can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- o-Veratroin is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases due to its bioactive properties.
Industry:
- This compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which o-Veratroin exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biochemical processes, leading to its observed biological activities.
Comparación Con Compuestos Similares
Guaiacol: Similar to o-Veratroin but with only one methoxy group.
Veratrole: Another aromatic ether with two methoxy groups but in different positions on the benzene ring.
Uniqueness:
- This compound’s unique arrangement of methoxy groups on the benzene ring imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
5653-61-2 |
|---|---|
Fórmula molecular |
C18H20O6 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
1,2-bis(2,3-dimethoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C18H20O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10,15,19H,1-4H3 |
Clave InChI |
OOCMVIWZLARXOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(C(=O)C2=C(C(=CC=C2)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


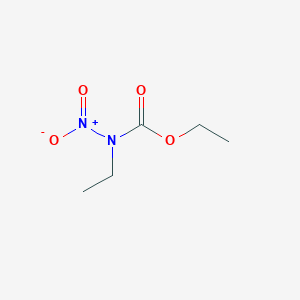
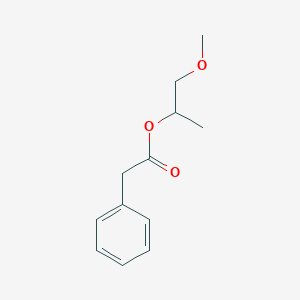
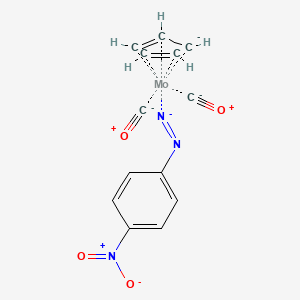
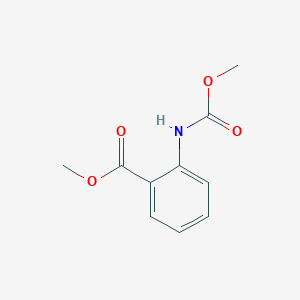
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
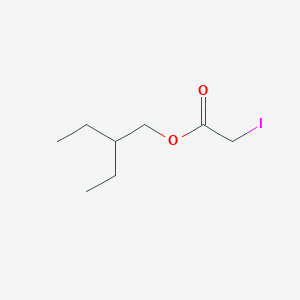
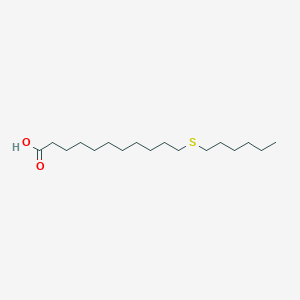

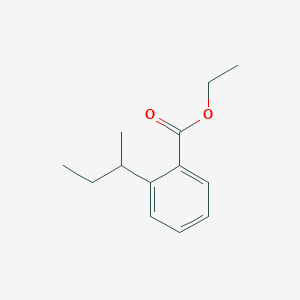
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
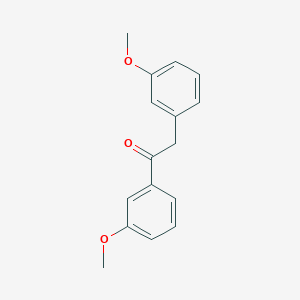
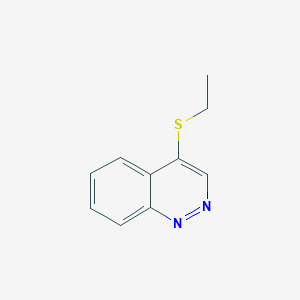
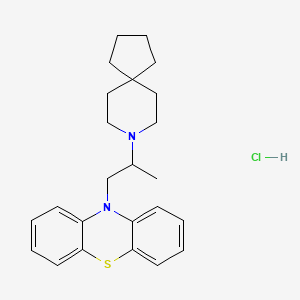
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
